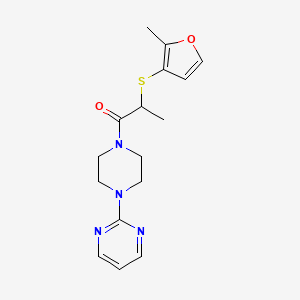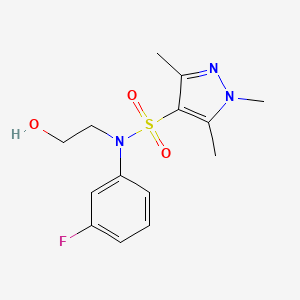
2-(2-Methylfuran-3-yl)sulfanyl-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methylfuran-3-yl)sulfanyl-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one, also known as MFP, is a novel compound with potential therapeutic applications. It is a small molecule drug that has been synthesized and evaluated for its pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 2-(2-Methylfuran-3-yl)sulfanyl-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one is not fully understood. However, it is believed to act through multiple pathways, including inhibition of the PI3K/Akt/mTOR pathway, induction of apoptosis, and inhibition of angiogenesis. This compound has also been shown to inhibit the activity of histone deacetylases, which play a role in cancer progression.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. In addition, this compound has been shown to inhibit the activity of histone deacetylases, which can lead to changes in gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(2-Methylfuran-3-yl)sulfanyl-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one is that it is a small molecule drug, which makes it easier to synthesize and modify. This compound has also been shown to have good bioavailability and pharmacokinetic properties. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for the research on 2-(2-Methylfuran-3-yl)sulfanyl-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one. One direction is to further elucidate its mechanism of action, which will help in the development of more effective therapeutic strategies. Another direction is to evaluate its efficacy in combination with other drugs, which may enhance its anti-cancer or anti-viral properties. Additionally, the potential use of this compound in other diseases, such as neurodegenerative diseases, should be explored.
Métodos De Síntesis
2-(2-Methylfuran-3-yl)sulfanyl-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 2-methylfuran-3-thiol with 4-pyrimidin-2-ylpiperazine, followed by acylation with propionyl chloride. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
2-(2-Methylfuran-3-yl)sulfanyl-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been evaluated in vitro and in vivo for its activity against different cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. It has also been shown to inhibit the replication of hepatitis C virus and dengue virus.
Propiedades
IUPAC Name |
2-(2-methylfuran-3-yl)sulfanyl-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-12-14(4-11-22-12)23-13(2)15(21)19-7-9-20(10-8-19)16-17-5-3-6-18-16/h3-6,11,13H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHSEJXRAXHXGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)SC(C)C(=O)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-[[1-(4-Fluorophenyl)pyrazol-3-yl]methoxy]-3-methoxyphenyl]ethanone](/img/structure/B7664047.png)
![N-[2-(4-cyanophenyl)pyrazol-3-yl]-2-(3-ethylphenyl)acetamide](/img/structure/B7664073.png)
![N-[2-chloro-4-(methylcarbamoyl)phenyl]-1-phenyl-5-propan-2-ylpyrazole-3-carboxamide](/img/structure/B7664081.png)
![1-[3-[[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]methylamino]phenyl]propan-1-one](/img/structure/B7664090.png)

![2-[Benzyl-(2-phenyl-1,3-oxazole-4-carbonyl)amino]acetic acid](/img/structure/B7664102.png)
![4-chloro-3-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]methylamino]-N-methylbenzamide](/img/structure/B7664106.png)
![3-[[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methylamino]-5-fluoro-4-methylbenzamide](/img/structure/B7664107.png)
![1-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-3-(3-methylpyridin-4-yl)urea](/img/structure/B7664113.png)
![N-[2-(dimethylamino)pyrimidin-5-yl]-3-methyl-2-phenylazetidine-1-carboxamide](/img/structure/B7664126.png)
![2-[4-(Ethoxymethyl)piperidin-1-yl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B7664134.png)
![1-[2-(2,2-Difluoroethoxy)pyridin-3-yl]-3-(5-ethyl-3-methyl-1,2-oxazol-4-yl)urea](/img/structure/B7664141.png)
![3-ethoxy-1-hydroxy-N-(2-propylphenyl)-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B7664144.png)
